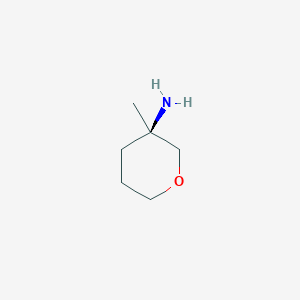

(3R)-3-Methyl-tetrahydro-pyran-3-ylamine

Description

(3R)-3-Methyl-tetrahydro-pyran-3-ylamine is an organic compound with a unique structure that includes a tetrahydropyran ring substituted with a methyl group and an amine group

Properties

IUPAC Name |

(3R)-3-methyloxan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(7)3-2-4-8-5-6/h2-5,7H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQPKAUREVHBJK-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCOC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCOC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Methyl-tetrahydro-pyran-3-ylamine typically involves the use of stereoselective methods to ensure the correct configuration of the compound. One common approach is the reduction of a precursor compound, such as a ketone or an aldehyde, followed by the introduction of the amine group through reductive amination. The reaction conditions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of (3R)-3-Methyl-tetrahydro-pyran-3-ylamine may involve large-scale catalytic hydrogenation processes. These methods are designed to be efficient and cost-effective, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Methyl-tetrahydro-pyran-3-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Further reduction can lead to the formation of more saturated amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms, which can then be substituted by other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted amines.

Scientific Research Applications

(3R)-3-Methyl-tetrahydro-pyran-3-ylamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3R)-3-Methyl-tetrahydro-pyran-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

(3R)-3-Methyl-tetrahydro-furan-3-ylamine: Similar structure but with a furan ring instead of a pyran ring.

(3R)-3-Methyl-piperidine-3-ylamine: Contains a piperidine ring instead of a tetrahydropyran ring.

(3R)-3-Methyl-tetrahydro-thiopyran-3-ylamine: Similar structure but with a thiopyran ring.

Uniqueness

(3R)-3-Methyl-tetrahydro-pyran-3-ylamine is unique due to its specific ring structure and stereochemistry, which confer distinct chemical and biological properties. Its tetrahydropyran ring provides a different spatial arrangement and electronic environment compared to similar compounds, influencing its reactivity and interactions with molecular targets.

Biological Activity

(3R)-3-Methyl-tetrahydro-pyran-3-ylamine, a chiral amine compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(3R)-3-Methyl-tetrahydro-pyran-3-ylamine is characterized by a tetrahydropyran ring with a methyl substituent at the 3-position and an amine functional group. The stereochemistry of this compound influences its interactions with biological targets, making it a subject of interest in drug design and development.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antioxidant Properties : Compounds analogous to (3R)-3-Methyl-tetrahydro-pyran-3-ylamine have shown the ability to scavenge free radicals and inhibit lipid peroxidation. This suggests potential applications in mitigating oxidative stress-related conditions.

- Neuroprotective Effects : The structural characteristics of tetrahydropyran derivatives are linked to neuroprotection, which may be beneficial in treating neurological disorders.

- Anticancer Activity : Certain derivatives have demonstrated anticancer properties, indicating that (3R)-3-Methyl-tetrahydro-pyran-3-ylamine could play a role in cancer therapy.

The mechanism of action for (3R)-3-Methyl-tetrahydro-pyran-3-ylamine involves its interaction with specific molecular targets:

- Enzyme Interactions : The amine group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity.

- Hydrophobic Interactions : The tetrahydropyran ring can interact with hydrophobic regions of proteins, potentially altering their conformation and function .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminotetrahydrofuran | Similar tetrahydrofuran ring | Antioxidant properties |

| 4-Aminopiperidine | Piperidine ring structure | Neuroprotective effects |

| 5-Methylpyrrolidin-2-one | Pyrrolidine ring with carbonyl | Anticancer activity |

The unique stereochemistry of (3R)-3-Methyl-tetrahydro-pyran-3-ylamine may confer specific advantages in terms of selectivity and efficacy compared to these analogs.

Case Studies and Research Findings

- Antioxidant Studies : A study demonstrated that tetrahydropyran derivatives significantly reduced oxidative stress markers in cellular models, indicating their potential as therapeutic agents against oxidative damage .

- Neuroprotection : Research on similar compounds showed promising results in protecting neuronal cells from apoptosis induced by neurotoxic agents, suggesting that (3R)-3-Methyl-tetrahydro-pyran-3-ylamine might offer similar protective effects .

- Cancer Therapy : Investigations into the anticancer properties revealed that certain derivatives inhibited cancer cell proliferation in vitro, warranting further exploration into their mechanisms and potential as chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.